3'-Azetidinomethyl-4-chloro-3-fluorobenzophenone
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Overview
Description
3’-Azetidinomethyl-4-chloro-3-fluorobenzophenone is a benzophenone derivative that has garnered attention in various fields such as pharmaceuticals, cosmetics, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azetidinomethyl-4-chloro-3-fluorobenzophenone typically involves the reaction of 4-chloro-3-fluorobenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions. The reaction proceeds through nucleophilic substitution, where the azetidine ring is introduced to the benzophenone core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3’-Azetidinomethyl-4-chloro-3-fluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzophenone derivatives.
Scientific Research Applications
3’-Azetidinomethyl-4-chloro-3-fluorobenzophenone has several scientific research applications, including:
Chemistry: Used as a synthetic building block for the preparation of more complex molecules.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized as a plant growth regulator and in the formulation of agrochemicals.
Mechanism of Action
The mechanism of action of 3’-Azetidinomethyl-4-chloro-3-fluorobenzophenone involves its interaction with specific molecular targets. In photodynamic therapy, the compound acts as a photosensitizer, absorbing light and transferring energy to molecular oxygen, generating reactive oxygen species that can damage cellular components. In plant growth regulation, the compound may interact with plant hormones or signaling pathways to influence growth and development.
Comparison with Similar Compounds
Similar Compounds
3’-Azetidinomethyl-3-chloro-4-fluorobenzophenone: A closely related compound with similar structural features.
4-Chloro-3-fluorobenzophenone: Lacks the azetidine ring but shares the benzophenone core.
3’-Azetidinomethyl-4-chlorobenzophenone: Similar structure but without the fluorine atom
Uniqueness
3’-Azetidinomethyl-4-chloro-3-fluorobenzophenone is unique due to the presence of both the azetidine ring and the fluorine atom, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(4-chloro-3-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c18-15-6-5-14(10-16(15)19)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAXXFCHXQSSGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643263 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-83-0 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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